5-Piperazin-1-ylthiophene-2-carbaldehyde
Overview
Description
5-Piperazin-1-ylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is commonly used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . The predicted melting point is 117.49°C, and the predicted boiling point is approximately 387.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.61 .Scientific Research Applications
Catalytic N-formylation for Synthesis of Antimicrobial Agents
Research has explored the use of piperazine-based structures in synthesizing antimicrobial agents. One study detailed the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones using a catalytic N-formylation process. These compounds showed promising in vitro antimicrobial activity, indicating their potential as therapeutic agents against bacteria and fungi (Patel & Park, 2015).
Synthesis and Molecular Docking Studies
Another significant application involves the synthesis of novel piperazine derivatives and their evaluation through molecular docking studies. These derivatives exhibited potential antimicrobial activity, supported by in-silico docking studies targeting DNA Gyrase A and N-myristoyltransferase proteins for antibacterial and antifungal activity, respectively (Desai et al., 2017).
Versatile Synthesis of Piperazine-2-carboxamides
The versatility of piperazine compounds in chemical synthesis is highlighted by their use in forming piperazine-2-carboxamides. This showcases the adaptability of piperazine derivatives in creating a wide range of chemical entities, potentially for pharmacological use (Rossen, Sager, & Dimichele, 1997).
Development of Tuberculosis Inhibitors
Piperazine-thiosemicarbazone hybrids have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. This research underscores the potential of piperazine derivatives in addressing global health challenges such as tuberculosis (Jallapally et al., 2014).
Antidepressant and Antianxiety Activities
Research into piperazine derivatives also extends into the field of neuropsychiatric disorders. Novel piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating the chemical's potential in developing new therapeutic options for mental health conditions (Kumar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H312, H315, H318, H332, and H335 , which indicate that it is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
5-piperazin-1-ylthiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCNHFGKABYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(S2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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